molecular formula C9H11FN2O B13261924 2-Amino-3-(4-fluorophenyl)propanamide CAS No. 17193-32-7

2-Amino-3-(4-fluorophenyl)propanamide

Cat. No.: B13261924
CAS No.: 17193-32-7
M. Wt: 182.19 g/mol
InChI Key: MECQNVMVIHCZGZ-UHFFFAOYSA-N
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Description

2-Amino-3-(4-fluorophenyl)propanamide is an organic compound with the molecular formula C9H11FN2O It is a derivative of propanamide, featuring an amino group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-fluorophenyl)propanamide typically involves the reaction of 4-fluorobenzaldehyde with nitromethane to form 4-fluoro-β-nitrostyrene. This intermediate is then reduced to 4-fluoro-β-phenylethylamine, which undergoes acylation with a suitable acylating agent to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-fluorophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of oximes or nitro derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-Amino-3-(4-fluorophenyl)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-fluorophenyl)propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(4-chlorophenyl)propanamide
  • 2-Amino-3-(4-bromophenyl)propanamide
  • 2-Amino-3-(4-methylphenyl)propanamide

Comparison

Compared to its analogs, 2-Amino-3-(4-fluorophenyl)propanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity of the compound, potentially improving its ability to cross biological membranes and interact with molecular targets .

Properties

CAS No.

17193-32-7

Molecular Formula

C9H11FN2O

Molecular Weight

182.19 g/mol

IUPAC Name

2-amino-3-(4-fluorophenyl)propanamide

InChI

InChI=1S/C9H11FN2O/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H2,12,13)

InChI Key

MECQNVMVIHCZGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)N)N)F

Origin of Product

United States

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